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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and analytical characterization of Methyl 1-(2-fluorophenyl)-4-
oxocyclohexanecarboxylate. This compound, possessing a quaternary a-aryl cyclohexanone
scaffold, represents a valuable building block in modern medicinal chemistry for the
development of novel therapeutics. This document is intended for researchers, scientists, and
drug development professionals, offering both theoretical grounding and practical, field-proven
methodologies for its synthesis and evaluation. We delve into the causality behind experimental
choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction and Significance

The a-aryl cyclohexanone motif is a privileged scaffold in drug discovery, appearing in a wide
range of biologically active molecules. The introduction of a fluorine atom on the aromatic ring,
as in Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, offers a powerful tool for
modulating metabolic stability, pKa, and binding affinity through specific electronic interactions.
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This guide elucidates the core characteristics of this specific compound, providing a
foundational data set for its incorporation into drug design and development programs.
Understanding its synthesis and physicochemical properties is paramount for its effective
utilization as a chemical intermediate.[1][2][3]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its
application in research and development. The key identifiers and physicochemical parameters
for Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate are summarized below.

Chemical Structure and Identifiers

o |[UPAC Name: methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate[4]

CAS Number: 1384265-52-4[4]

Molecular Formula: C14H1s5FO3

Molecular Weight: 250.27 g/mol [4]

Canonical SMILES: COC(=0)C1(CCC(=0)CC1)C2=CC=CC=C2F[4]

Physicochemical Data Summary

The following table consolidates key experimental and predicted physicochemical properties
critical for drug development, such as solubility and lipophilicity.
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Property Value Method Source
Molecular Weight 250.27 g/mol Calculated [4]
logP (Octanol/Water) 2.69 Calculated [4]
Hydrogen Bond
3 Calculated Fluorochem
Acceptors
Hydrogen Bond
0 Calculated Fluorochem
Donors
] ] ] Experimental data not
Melting Point Not available
found
N ) ) Experimental data not
Boiling Point Not available
found
Aqueous Solubility To be determined See Protocol 2.1

Synthesis and Purification

There is no single, established public-domain synthesis for Methyl 1-(2-fluorophenyl)-4-
oxocyclohexanecarboxylate. Therefore, a robust and logical three-step synthetic pathway is
proposed, starting from commercially available precursors. The chosen route leverages well-
understood, high-yielding reaction mechanisms common in organic synthesis.

Proposed Synthetic Pathway

The synthesis is designed to proceed through three key stages:

e Michael Addition: Formation of the crucial carbon-carbon bond between the aryl and
cyclohexanone moieties.

o Acid-Catalyzed Hydrolysis: Conversion of the nitrile intermediate to a carboxylic acid.

o Fischer Esterification: Formation of the final methyl ester product.
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Step 1: Michael Addition

2-Fluorophenylacetonitrile +
Methyl Vinyl Ketone

ase (e.g., NaOEt)
Ethanol, Reflux

Gntermediate AdducD

Annulation
(Thorpe-Ziegler)

Step 2: Acid-Cat%Iyzed Hydrolysis

1-(2-fluorophenyl)-4-oxocyclohexane
-1-carbonitrile

2S04 (aq), Heat

-1-carboxylic acid

(1-(2-f|uorophenyl)-4-oxocyc|ohexane]

Methanol (excess)
cat. H2SOa4, Reflux

Step 3: Fischer Esterification

Final Product:
Methyl 1-(2-fluorophenyl)-4-
oxocyclohexanecarboxylate

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.
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Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile

» Rationale: This step employs a tandem Michael addition and Thorpe-Ziegler cyclization. The
Michael addition creates the initial bond, and the subsequent intramolecular cyclization of the
resulting dinitrile (formed in situ or from a related precursor) forms the six-membered ring.[5]
[6][7][8] The use of a strong, non-nucleophilic base is critical to deprotonate the a-carbon of
the phenylacetonitrile without competing side reactions.

e Protocol:

o To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a
nitrogen inlet, add anhydrous ethanol (200 mL).

o Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.
Allow the metal to react completely.

o To the cooled solution, add 2-fluorophenylacetonitrile (1.0 eq).

o Add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, maintaining the temperature
below 30°C.

o After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the
reaction by Thin Layer Chromatography (TLC).

o Cool the reaction to room temperature and neutralize with glacial acetic acid.
o Remove the solvent under reduced pressure.

o Partition the residue between ethyl acetate and water. Wash the organic layer with brine,
dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

o Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Hydrolysis to 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid
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» Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic
acids. The use of strong acid and heat is necessary to drive the reaction to completion,
proceeding through an amide intermediate.[8][9][10][11]

e Protocol:

o Combine the purified nitrile from Step 1 (1.0 eq) with a 1:1 mixture of concentrated sulfuric
acid and water (10 volumes).

o Heat the mixture to reflux (approx. 120-130°C) for 12-18 hours, or until TLC analysis
shows complete consumption of the starting material.

o Cool the reaction mixture in an ice bath and carefully pour it over crushed ice.

o The carboxylic acid product will precipitate as a solid.

o Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate
is neutral.

o Dry the product under vacuum to a constant weight. Recrystallization from an appropriate
solvent (e.g., ethanol/water) may be performed if further purification is needed.

Step 3: Fischer Esterification to Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate

o Rationale: Fischer esterification is a classic, equilibrium-driven process. Using the alcohol
(methanol) as the solvent provides a large excess, which, according to Le Chatelier's
principle, drives the equilibrium towards the ester product. A strong acid catalyst is required
to protonate the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by
methanol.[9][12][13][14]

e Protocol:

o

Suspend the carboxylic acid from Step 2 (1.0 eq) in methanol (20 volumes).

[¢]

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an
ice bath.

[¢]

Heat the mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC.
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o After cooling to room temperature, remove the excess methanol under reduced pressure.

o Dissolve the residue in ethyl acetate and carefully wash with saturated sodium
bicarbonate solution until effervescence ceases.

o Wash the organic layer with water, then brine.

o Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to
yield the crude methyl ester.

o Purify the final product by flash column chromatography (silica gel, hexane:ethyl acetate
gradient).

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
A combination of spectroscopic and chromatographic methods should be employed.

Purified Final Compound
W Y

Y
NMR Spectroscopy Mass Spectrometry . ) !
[ (H, 3C) eg. EI MS) FT-IR Spectroscopy HPLC-UV Analysis

Structural Confirmation Purity Assessment (=95%)

Qualified Material

Click to download full resolution via product page

Caption: Workflow for analytical characterization and QC.
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Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Rationale: NMR provides the most definitive information about the carbon-hydrogen
framework of the molecule. Specific chemical shifts are predicted based on the electronic
environment of each nucleus.[15][16]

e 1H NMR (Predicted, 400 MHz, CDCIs):

o 0 7.2-7.5 (m, 4H): Aromatic protons of the 2-fluorophenyl group. The fluorine substitution
and ortho-positioning will create complex splitting patterns.[17][18]

o 0 3.75 (s, 3H): Methyl ester protons (-OCHs). This will be a sharp singlet as there are no
adjacent protons.

o 0 2.2-2.8 (m, 8H): Cyclohexane ring protons. These protons will exhibit complex multiplets
due to diastereotopicity and coupling with each other. Protons alpha to the ketone will be
the most deshielded.

e 13C NMR (Predicted, 100 MHz, CDCls3):
o & ~208-212: Ketone carbonyl carbon (C=0).[19][20][21][22]
o & ~175: Ester carbonyl carbon (C=0).[15]

o 0 ~160 (d, J = 245 Hz): Aromatic carbon directly bonded to fluorine (C-F). A large one-
bond coupling constant is characteristic.

o 0 ~115-135: Remaining aromatic carbons.

o ® ~55: Quaternary carbon (C1 of the cyclohexane ring).
o & ~52: Methyl ester carbon (-OCHs).[23]

o & ~30-45: Cyclohexane methylene carbons (-CHz-).

Infrared (IR) Spectroscopy
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» Rationale: IR spectroscopy is excellent for identifying key functional groups based on their
characteristic vibrational frequencies.[4][24][25][26][27]

o Predicted Major Absorption Bands (cm™2):
o ~3050-3080: Aromatic C-H stretch.
o ~2850-2960: Aliphatic C-H stretch (cyclohexane and methyl groups).

o ~1735-1745: Ester C=0 stretch. This is typically at a higher frequency than a ketone.[4]
[26]

o ~1710-1715: Ketone C=0 stretch.[21][27] The presence of two distinct carbonyl peaks is a
key diagnostic feature.

o ~1600 & ~1480: Aromatic C=C skeletal vibrations.
o ~1250-1150: Ester C-O stretch (strong and characteristic).
Mass Spectrometry (MS)

o Rationale: Mass spectrometry provides the molecular weight of the compound and structural
information based on its fragmentation pattern under ionization.

o Predicted Fragmentation (Electron lonization - EI):
o m/z 250: Molecular ion peak [M]*.
o m/z 219: Loss of a methoxy radical (*OCHs, 31 Da).
o m/z 191: Loss of a carbomethoxy group (¢«COOCHs, 59 Da).
o m/z 95: Phenyl radical with fluorine.

o m/z 55: A common fragment for cyclohexanone rings resulting from ring cleavage.[28][29]

General Analytical Protocols

e General IR Spectroscopy Protocol:
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o Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean
by wiping with isopropyl alcohol.

o Acquire a background spectrum.

o Place a small amount of the purified solid or a drop of the concentrated solution onto the
ATR crystal.

o Acquire the sample spectrum over a range of 4000-400 cm~1.

o Process the spectrum to identify key absorption peaks.[20][30][31]

e General Mass Spectrometry Protocol (EI-MS):

o Dissolve a small sample (approx. 1 mg/mL) in a volatile solvent like methanol or
dichloromethane.

o Inject the sample into the mass spectrometer, typically via a direct insertion probe or
through a GC inlet.

o lonize the sample using a standard electron energy (e.g., 70 eV).
o Acquire the mass spectrum, scanning a relevant m/z range (e.g., 40-400 amu).

o Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.[21]
[32]

Experimental Protocols for Physicochemical

Properties
Protocol: Kinetic Aqueous Solubility Determination

» Rationale: Kinetic solubility is a high-throughput method crucial in early drug discovery to
assess how readily a compound precipitates from a DMSO stock solution when diluted into
an aqueous buffer. This mimics the conditions of many in vitro assays.[19][28][33][34]

o Step-by-Step Methodology:
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o Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100%
DMSO.

o Assay Plate Preparation: In a 96-well microplate, add 198 uL of phosphate-buffered saline
(PBS, pH 7.4) to each well.

o Compound Addition: Add 2 pL of the 10 mM DMSO stock solution to the PBS-containing
wells. This results in a final concentration of 100 uM with 1% DMSO.

o Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.

o Filtration: Filter the contents of each well through a solubility filter plate (e.g., Millipore
MultiScreen) into a fresh 96-well collection plate to remove any precipitate.

o Quantification: Analyze the concentration of the dissolved compound in the filtrate using
LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 1%
DMSO/PBS solution.[4][33]

Protocol: LogP Determination (Shake-Flask Method)

o Rationale: The partition coefficient (logP) between n-octanol and water is the standard
measure of a compound's lipophilicity. The shake-flask method is the "gold standard" for its
direct and accurate measurement.[25][35]

o Step-by-Step Methodology:

o Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer
(pH 7.4) for 24 hours. Allow the layers to separate completely.

o Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-
octanol.

o Partitioning: In a glass vial, combine a known volume of the octanol stock solution with an
equal volume of the pre-saturated buffer.

o Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g.,
25°C) to allow the compound to partition between the two phases.
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o Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the
octanol and aqueous layers.

o Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous
layers. Determine the concentration of the compound in each phase using a suitable
analytical method (e.g., HPLC-UV).

o Calculation: Calculate the logP using the formula: LogP = logio ([Concentration in Octanol]
/ [Concentration in Aqueous Buffer]).[24][27]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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